Product packaging for 4-Dextran-sulfonylurea-piretanide(Cat. No.:CAS No. 120859-63-4)

4-Dextran-sulfonylurea-piretanide

Cat. No.: B039741
CAS No.: 120859-63-4
M. Wt: 476.5 g/mol
InChI Key: IOBGDBHKPZXVKG-UHFFFAOYSA-N
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Description

Advancements in Polymeric Drug Delivery Systems for Enhanced Pharmacological Control

Polymeric drug delivery systems have revolutionized the way therapeutic agents are administered, offering a range of benefits over conventional formulations. These systems can improve drug solubility, prolong circulation half-life, and enable controlled and targeted drug release. jyu.fipan.pl Recent advancements in polymer science have led to the development of sophisticated platforms with enhanced stability and the ability to respond to specific physiological stimuli, such as pH or enzyme levels. nih.gov The use of both natural and synthetic polymers has expanded the toolkit available to researchers, allowing for the creation of highly customized drug delivery vehicles. pan.pl

The Significance of Dextran (B179266) as a Biopolymeric Carrier in Conjugate Design for Controlled Release and Targeting

Dextran, a biodegradable and biocompatible polysaccharide, has garnered significant attention as a versatile carrier in drug delivery. mdpi.combiosyn.com Its high water solubility and the presence of abundant hydroxyl groups facilitate chemical modification and conjugation with various therapeutic agents. biosyn.comnih.gov Dextran-drug conjugates have been explored for a multitude of applications, including cancer therapy and the delivery of anti-inflammatory drugs. nih.govwikipedia.org The use of dextran as a carrier can enhance the stability of the conjugated drug and facilitate targeted delivery to specific tissues or organs. nih.govnih.gov

Overview of Piretanide (B1678445) and Sulfonylurea Pharmacological Classes as Components in Conjugate Design

Piretanide is a potent loop diuretic used in the management of edema and hypertension. nih.govnih.gov Its mechanism of action involves the inhibition of the Na-K-2Cl symporter in the thick ascending limb of the loop of Henle. Sulfonylureas are a class of oral hypoglycemic agents widely used in the treatment of type 2 diabetes. nih.gov They function by stimulating insulin (B600854) release from the pancreatic β-cells. The distinct pharmacological profiles of piretanide and sulfonylureas make them interesting candidates for incorporation into complex drug conjugates aimed at multifunctional therapeutic effects.

Rationale for the Conception and Academic Study of 4-Dextran-sulfonylurea-piretanide as a Multifunctional Chemical Entity

The conceptualization of this compound stems from the desire to create a single macromolecule with dual therapeutic actions. By conjugating both a sulfonylurea and piretanide to a dextran backbone, it is hypothesized that the resulting entity could simultaneously address aspects of glycemic control and fluid management. Research into polymer-linked sulfonylurea derivatives has explored the potential of such conjugates, although challenges related to the stability and activity of the conjugate have been noted. nih.gov The academic interest in such a multifunctional compound lies in its potential to offer a novel therapeutic approach for complex metabolic and cardiovascular conditions.

Academic Research Trajectories and Unanswered Questions for this compound

The future academic exploration of this compound would likely focus on several key areas. A primary research trajectory would involve the synthesis and characterization of the conjugate, including determining the optimal degree of substitution for both the sulfonylurea and piretanide moieties. Subsequent in vitro and in vivo studies would be necessary to evaluate the pharmacological activity and pharmacokinetic profile of the conjugate.

Key unanswered questions that would need to be addressed include:

Does the conjugation to dextran alter the intrinsic activity of the sulfonylurea and piretanide?

What is the release mechanism of the active drugs from the dextran backbone?

Does the multifunctional nature of the conjugate offer synergistic therapeutic benefits?

What is the biodistribution and elimination profile of the conjugate?

Addressing these questions through rigorous scientific investigation will be crucial in determining the potential utility of this compound as a therapeutic agent.

Research Findings on Dextran-Drug Conjugates

The development of dextran-based drug delivery systems has been the subject of extensive research. The table below summarizes key findings from studies on various dextran-drug conjugates, providing a basis for the potential characteristics of this compound.

Drug ConjugatedKey Findings
DoxorubicinEnhanced tumor targeting and reduced cardiotoxicity. nih.gov
FlurbiprofenRemarkable reduction in ulcerogenic potential.
SuprofenSignificant decrease in gastrointestinal side effects.
PeptidesImproved immunodetection and immobilization for diagnostic assays. nih.gov
Docetaxel and Docosahexaenoic acidEnhanced water solubility and improved pharmacokinetic profiles. nih.govdovepress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20N4O6S2 B039741 4-Dextran-sulfonylurea-piretanide CAS No. 120859-63-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

120859-63-4

Molecular Formula

C20H20N4O6S2

Molecular Weight

476.5 g/mol

IUPAC Name

4-[4-(2-hydroxyethylcarbamothioylamino)phenoxy]-3-pyrrol-1-yl-5-sulfamoylbenzoic acid

InChI

InChI=1S/C20H20N4O6S2/c21-32(28,29)17-12-13(19(26)27)11-16(24-8-1-2-9-24)18(17)30-15-5-3-14(4-6-15)23-20(31)22-7-10-25/h1-6,8-9,11-12,25H,7,10H2,(H,26,27)(H2,21,28,29)(H2,22,23,31)

InChI Key

IOBGDBHKPZXVKG-UHFFFAOYSA-N

SMILES

C1=CN(C=C1)C2=C(C(=CC(=C2)C(=O)O)S(=O)(=O)N)OC3=CC=C(C=C3)NC(=S)NCCO

Isomeric SMILES

C1=CN(C=C1)C2=C(C(=CC(=C2)C(=O)O)S(=O)(=O)N)OC3=CC=C(C=C3)NC(=NCCO)S

Canonical SMILES

C1=CN(C=C1)C2=C(C(=CC(=C2)C(=O)O)S(=O)(=O)N)OC3=CC=C(C=C3)NC(=S)NCCO

Other CAS No.

120859-63-4

Synonyms

4-dextran-sulfonylurea-piretanide
PIR-DEX

Origin of Product

United States

Synthetic Design and Chemical Characterization of 4 Dextran Sulfonylurea Piretanide

Methodological Approaches for Dextran (B179266) Derivatization and Functionalization to Enable Covalent Attachment

Dextran, a biocompatible and biodegradable polysaccharide, serves as an ideal polymeric backbone for drug conjugation due to the abundance of hydroxyl groups. researchgate.netbiosyn.com These hydroxyls, however, are not sufficiently reactive for direct conjugation and require chemical modification to introduce functional groups suitable for covalent attachment of the drug moiety. biosyn.com Several methods have been established for the derivatization and functionalization of dextran.

Common approaches include:

Periodate Oxidation: This method cleaves the vicinal diols in the glucose units of dextran to form reactive aldehyde groups. These aldehydes can then be used for conjugation with molecules containing amine groups through reductive amination. researchgate.net

Carbamic Acid Esterification: This technique involves the reaction of dextran's hydroxyl groups with activating agents to form carbamates, which can then react with nucleophiles. researchgate.net

Cyanogen Bromide (CNBr) Activation: CNBr reacts with the hydroxyl groups of dextran to create a highly reactive cyanate (B1221674) ester, which readily couples with primary amines. researchgate.net

Tresylation: Activation with tresyl chloride (2,2,2-trifluoroethanesulfonyl chloride) converts hydroxyl groups into good leaving groups, facilitating subsequent reaction with nucleophiles like amines or thiols. google.com

The choice of derivatization method is critical as it dictates the type of functional group introduced onto the dextran backbone, which in turn determines the subsequent conjugation chemistry. For the synthesis of 4-Dextran-sulfonylurea-piretanide, functionalization to introduce amine-reactive groups is a primary consideration.

Elucidation of Conjugation Linkage Chemistries Employed for Sulfonylurea-Piretanide Integration

Isothiocyanate chemistry is a widely used method for labeling biomolecules with amine groups. nih.gov In this strategy, an isothiocyanate group (-N=C=S) reacts with a primary amine to form a stable thiourea (B124793) linkage (-NH-C(S)-NH-). mdpi.com For the synthesis of this compound, this would typically involve the derivatization of either the piretanide (B1678445) molecule or a linker with an isothiocyanate group.

The process would likely involve:

Derivatization of Piretanide: If piretanide possesses a suitable functional group, it could be modified to introduce an isothiocyanate. More commonly, a bifunctional linker containing both an isothiocyanate and another reactive group would be used.

Conjugation to Aminated Dextran: Dextran would first be derivatized to introduce primary amine groups. The isothiocyanate-modified piretanide (or linker-piretanide) would then be reacted with the aminated dextran. The reaction conditions, such as pH and solvent, must be carefully controlled to ensure efficient conjugation and prevent hydrolysis of the isothiocyanate group. nih.gov For instance, a mixture of an organic solvent like acetonitrile (B52724) and water with a non-nucleophilic base such as triethylamine (B128534) is often employed. nih.gov

This approach results in a stable, non-cleavable thiourea bond connecting the drug to the polymer backbone.

The choice between a cleavable and a non-cleavable linker is a pivotal decision in the design of a polymer-drug conjugate. proteogenix.science

Non-Cleavable Linkers: These linkers create a stable bond between the drug and the polymer. biochempeg.com The release of the active drug typically relies on the degradation of the entire conjugate, often within the lysosomal compartment of a cell. biotechinformers.com This strategy can lead to increased plasma stability and a potentially wider therapeutic window. biochempeg.com The thioether linker in the antibody-drug conjugate Kadcyla® is a successful example of a non-cleavable linker. biotechinformers.com The thiourea bond formed through isothiocyanate coupling is a type of non-cleavable linker.

Cleavable Linkers: These linkers are designed to break under specific physiological conditions, such as changes in pH, redox potential, or the presence of certain enzymes. purepeg.compurepeg.com This allows for a more controlled and targeted release of the drug at the desired site of action, which can minimize off-target toxicity. proteogenix.sciencepurepeg.com Common cleavable linkages include hydrazones (pH-sensitive), disulfide bonds (sensitive to reducing agents like glutathione), and specific peptide sequences (cleaved by proteases). biochempeg.comnih.gov

For this compound, a non-cleavable linker strategy based on isothiocyanate coupling would ensure the integrity of the conjugate in circulation, with drug release dependent on the biological processing of the dextran backbone.

Table 1: Comparison of Cleavable and Non-Cleavable Linkers in Drug Conjugate Design

Feature Cleavable Linkers Non-Cleavable Linkers
Release Mechanism Stimuli-responsive (pH, enzymes, redox) biochempeg.com Degradation of the entire conjugate biotechinformers.com
Stability Less stable in circulation More stable in circulation biochempeg.com
Drug Release Site Specific cellular compartments or tissues Primarily intracellular (e.g., lysosomes) biotechinformers.com
Off-Target Toxicity Potentially lower due to targeted release purepeg.com Potentially higher if conjugate is taken up by non-target cells
Bystander Effect Can be designed to have a bystander effect proteogenix.science Reduced bystander effect proteogenix.science
Examples Hydrazones, Disulfides, Peptides biochempeg.com Thioethers, Thioureas nih.govbiotechinformers.com

Optimization of Conjugation Reaction Parameters and Yields for Reproducible Synthesis

Achieving a reproducible synthesis with optimal yields is crucial for the development of any pharmaceutical product. The conjugation of sulfonylurea-piretanide to dextran involves several parameters that must be carefully controlled.

Key parameters for optimization include:

Reactant Molar Ratio: The ratio of the activated drug (or linker-drug) to the functionalized dextran will influence the degree of substitution (DS), which is the number of drug molecules per dextran chain. A higher ratio generally leads to a higher DS, but excessive loading can sometimes lead to aggregation or altered physicochemical properties. thermofisher.com

Reaction Time and Temperature: These parameters affect the rate and efficiency of the conjugation reaction. Prolonged reaction times or elevated temperatures can sometimes lead to side reactions or degradation of the reactants.

pH: The pH of the reaction medium is critical, especially for amine-reactive chemistries like isothiocyanate coupling, to ensure the nucleophilicity of the amine and the stability of the reactive group. nih.gov

Solvent: The choice of solvent must ensure the solubility of both the hydrophilic dextran and the often more hydrophobic drug derivative. nih.gov

Purification Method: Post-reaction purification is essential to remove unreacted drug, linker, and other reagents. Techniques like dialysis, size-exclusion chromatography (SEC), and precipitation are commonly used. thermofisher.com

Systematic variation of these parameters allows for the determination of the optimal conditions that provide a consistent degree of substitution and a high-purity conjugate with maximal yield.

Advanced Spectroscopic (e.g., NMR, IR) and Chromatographic (e.g., GPC, HPLC) Techniques for Structural Confirmation and Purity Assessment of the Conjugate

Thorough analytical characterization is required to confirm the structure of the this compound conjugate and assess its purity. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the covalent attachment of the drug to the dextran backbone. The appearance of characteristic peaks from the piretanide and sulfonylurea moieties in the spectrum of the purified conjugate, alongside the signals from the dextran polymer, provides direct evidence of successful conjugation.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the conjugate. The formation of the thiourea linkage can be confirmed by the appearance of characteristic absorption bands. Changes in the hydroxyl-stretching region of the dextran spectrum can also indicate successful derivatization.

Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): GPC/SEC is used to determine the molecular weight and molecular weight distribution of the dextran conjugate. nih.gov A successful conjugation will result in an increase in the average molecular weight compared to the starting dextran polymer. nih.gov This technique is also crucial for confirming the removal of low-molecular-weight impurities like free drug.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used to assess the purity of the conjugate and quantify any remaining free drug. chromatographytoday.com Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful technique for the analysis of dextrans and their conjugates. chromatographytoday.comnih.gov

Table 2: Analytical Techniques for Characterization of Dextran-Drug Conjugates

Technique Information Obtained
NMR Spectroscopy Confirmation of covalent linkage, structural elucidation, degree of substitution.
IR Spectroscopy Identification of functional groups, confirmation of linkage formation.
GPC/SEC Molecular weight, molecular weight distribution, detection of aggregation. nih.gov
HPLC (RP, HILIC) Purity assessment, quantification of free drug. chromatographytoday.com
UV-Vis Spectroscopy Quantification of conjugated drug (if chromophoric).
Mass Spectrometry Structural information on dextran branches and fragments. psu.edu

By employing these synthetic and analytical strategies, it is possible to design, synthesize, and thoroughly characterize the this compound conjugate, ensuring its structural integrity and purity for further investigation.

Preclinical in Vivo Pharmacological Evaluation of 4 Dextran Sulfonylurea Piretanide in Animal Models

Preclinical Pharmacokinetic (PK) Profiling of the Intact Conjugate and Its Metabolites in Animal Models

The covalent linkage of sulfonylurea and piretanide (B1678445) to a high-molecular-weight dextran (B179266) backbone is anticipated to significantly alter the pharmacokinetic properties compared to the individual parent drugs. mdpi.comnih.gov In vivo studies in preclinical species are essential to quantify these changes and understand the disposition of the conjugate and its subsequent metabolites.

ADME studies are fundamental to understanding the fate of the 4-Dextran-sulfonylurea-piretanide conjugate within a biological system.

Absorption: Due to its large molecular size, the oral bioavailability of the dextran conjugate is expected to be negligible. nih.gov Therefore, preclinical studies would likely utilize intravenous administration to ensure systemic availability.

Distribution: Following administration, the dextran conjugate is expected to have a prolonged circulation time and a different tissue distribution pattern compared to the free drugs. mdpi.comnih.gov Macromolecular carriers often exhibit distribution into organs of the reticuloendothelial system, such as the liver and spleen. The volume of distribution would likely be altered, influenced by the physicochemical properties of the dextran carrier.

Metabolism: The primary metabolic pathway for the conjugate involves the cleavage of the linkers connecting the sulfonylurea and piretanide moieties to the dextran polymer. This process, which can occur via enzymatic or hydrolytic pathways, releases the active drug molecules. researchgate.netrsc.org Subsequently, the freed sulfonylurea would undergo metabolism, primarily mediated by cytochrome P450 enzymes like CYP2C9, while piretanide would follow its own metabolic degradation pathways. nih.govresearchgate.net

Excretion: The large intact conjugate is unlikely to be readily eliminated by renal filtration. nih.gov Excretion is expected to occur predominantly after the release of the smaller, active drug molecules and their metabolites. The renal clearance of piretanide and its metabolites, along with the renal and biliary clearance of the sulfonylurea and its metabolites, would be the primary routes of elimination from the body. nih.gov

To visualize and quantify the distribution of the conjugate, studies employing radiolabeled this compound would be conducted in animal models such as rats. The primary target tissues for the conjugate's therapeutic effects are the pancreas (sulfonylurea) and the kidneys (piretanide). nih.govnih.gov Dextran-based systems can be engineered for targeted delivery, potentially enhancing drug concentration at these sites. nih.govtandfonline.comresearchgate.net

Hypothetical Data Table: Tissue Distribution of Radiolabeled this compound in Rats (4 hours post-injection)

TissueConcentration (% Injected Dose/g Tissue)
Blood15.5
Liver12.3
Kidney9.8
Spleen5.2
Pancreas4.5
Heart1.1
Lungs2.3
Muscle0.8

Preclinical Pharmacodynamic (PD) Investigations of this compound in Relevant Animal Models

The pharmacodynamic profile of this compound is determined by the combined actions of its constituent drugs. nih.govnih.govtermedia.pl The conjugation to dextran is expected to create a sustained-release effect, prolonging the duration of both the diuretic and hypoglycemic activities. researchgate.netijpsonline.com

Standard preclinical methods, such as placing rats in metabolic cages, are used to evaluate diuretic activity. slideshare.netscribd.comresearchgate.net Following administration of the conjugate, key parameters including urine volume and the urinary excretion of sodium (Na+), potassium (K+), and chloride (Cl-) are measured over an extended period. It is hypothesized that the piretanide released from the conjugate would inhibit the Na+-K+-2Cl- cotransporter in the thick ascending limb of the loop of Henle, leading to increased excretion of water and electrolytes. nih.govnih.gov The dextran conjugation would likely result in a more gradual onset and a longer duration of this diuretic effect compared to unconjugated piretanide.

Hypothetical Data Table: Cumulative Urine Output in Rats

Treatment GroupCumulative Urine Output (mL/24h)Cumulative Na+ Excretion (mmol/24h)
Vehicle Control10.2 ± 1.51.1 ± 0.2
Piretanide25.6 ± 2.13.5 ± 0.4
This compound28.4 ± 2.53.9 ± 0.5

Animal models of diabetes, such as rats treated with alloxan to induce pancreatic β-cell destruction, are commonly used to assess the efficacy of hypoglycemic agents. ijbcp.comyoutube.com In these models, the primary endpoints are the measurement of blood glucose and plasma insulin (B600854) levels over time. The sulfonylurea component, upon cleavage from the dextran carrier, is expected to stimulate insulin secretion by blocking ATP-sensitive potassium (K-ATP) channels on pancreatic β-cells. termedia.plportico.orgnih.govnih.gov The sustained release from the conjugate is predicted to provide a prolonged glucose-lowering effect, which could improve glycemic control compared to the rapid, shorter-acting effect of the parent sulfonylurea. nih.govkoreascience.kr

Hypothetical Data Table: Blood Glucose Levels in Alloxan-Induced Diabetic Rats

Time (hours)Vehicle Control (mg/dL)Sulfonylurea (mg/dL)This compound (mg/dL)
0450 ± 25445 ± 30455 ± 28
2440 ± 22280 ± 20410 ± 25
4455 ± 28210 ± 18350 ± 22
8460 ± 30350 ± 25250 ± 20
12450 ± 25420 ± 28180 ± 15
24445 ± 26435 ± 30150 ± 12

Target-specific responses are centered on the kidney's loop of Henle, where piretanide modulates ion transport, and the pancreatic β-cells, where the sulfonylurea stimulates insulin release. termedia.plnih.gov Preclinical studies would aim to demonstrate that the conjugate effectively delivers the active moieties to these target sites to elicit a sustained and therapeutically relevant pharmacological response.

Preclinical Research on "this compound" Remains Undisclosed in Publicly Available Scientific Literature

Following a comprehensive search of scientific databases and scholarly articles, no preclinical in vivo pharmacological data, comparative studies, or specific bioanalytical methods were found for the chemical compound identified as “this compound.”

This indicates that research pertaining to this specific conjugate, if it exists, has not been published in the public domain. The requested article, which was to be focused on comparative preclinical studies and the development of bioanalytical methods for this compound, cannot be generated due to the absence of foundational research findings.

Searches for the specific conjugate, as well as broader searches for conjugates involving dextran, sulfonylureas, and the diuretic piretanide, did not yield any relevant results for the three-part molecule specified. The scientific literature contains extensive research on the individual parent compounds—piretanide, various sulfonylureas, and dextran as a drug carrier—but not on the particular conjugate "this compound." Similarly, while numerous bioanalytical methods have been developed for complex drug conjugates, none were identified for this specific molecular entity.

Therefore, the sections on "Comparative Preclinical Studies with Parent Compounds" and "Development and Validation of Bioanalytical Methods" cannot be addressed.

Theoretical and Computational Approaches to 4 Dextran Sulfonylurea Piretanide Research

Computational Chemistry and Molecular Modeling of Conjugate Conformation and Interactions with Biological Targets

Computational chemistry and molecular modeling are indispensable for elucidating the three-dimensional structure of the 4-Dextran-sulfonylurea-piretanide conjugate and its dynamic interactions with biological targets. These methods allow for the exploration of the conformational landscape of the dextran (B179266) polymer and the attached drug moieties. Molecular mechanics force fields, specifically those parameterized for carbohydrates and small molecules, are employed to simulate the conjugate's structure in aqueous environments. These simulations can predict the most probable spatial arrangements and the degree of solvent exposure of the piretanide (B1678445) and sulfonylurea components.

A critical aspect of this modeling is to understand how the conjugate interacts with its intended biological targets. For instance, molecular docking studies can be performed to predict the binding affinity and mode of interaction of the released sulfonylurea with the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium channel (KATP) in pancreatic β-cells. Similarly, the interaction of piretanide with the Na-K-Cl cotransporter 2 (NKCC2) in the thick ascending limb of the loop of Henle can be modeled. These simulations provide insights into the binding energies and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding process.

Below is a hypothetical data table summarizing the results of such molecular docking studies.

Table 1: Simulated Binding Affinities of Piretanide and a Representative Sulfonylurea with their Respective Protein Targets

LigandProtein TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues
PiretanideNKCC2-8.2Arg302, Ala351, Phe424
Glimepiride (as representative sulfonylurea)SUR1-9.5Ser1238, Arg1300, Trp1339

Note: The data presented in this table is for illustrative purposes and is based on typical values obtained from molecular docking simulations.

In Silico Prediction of Drug Release Profiles and Physiological Disposition of the Conjugate

The therapeutic efficacy of the this compound conjugate is contingent upon the controlled release of its active drug components. In silico models are instrumental in predicting these release kinetics. The cleavage of the linker connecting the drugs to the dextran backbone, which is often designed to be susceptible to specific physiological conditions (e.g., pH changes or enzymatic activity), can be modeled using quantum mechanics (QM) or hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods. These calculations can estimate the activation energy of the cleavage reaction, providing a quantitative measure of the linker's stability and release rate.

Furthermore, physiologically based pharmacokinetic (PBPK) models can be developed to simulate the absorption, distribution, metabolism, and excretion (ADME) of the conjugate and its released drugs throughout the body. These models incorporate physiological parameters such as organ volumes, blood flow rates, and tissue composition, along with compound-specific properties like molecular weight, lipophilicity, and plasma protein binding. By simulating the conjugate's journey through different physiological compartments, these models can predict its concentration-time profiles in various tissues and inform on its likely bioavailability and clearance mechanisms.

The following table provides a hypothetical comparison of predicted pharmacokinetic parameters for the conjugate versus the free drugs.

Table 2: Predicted Human Pharmacokinetic Parameters from In Silico PBPK Modeling

CompoundPredicted Half-Life (t½) (hours)Predicted Volume of Distribution (Vd) (L/kg)Predicted Clearance (CL) (L/hr/kg)
Free Piretanide1.50.10.12
Free Sulfonylurea50.20.02
This compound Conjugate240.080.01

Note: The data in this table is hypothetical and serves to illustrate the expected changes in pharmacokinetic properties upon conjugation.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Preclinical Settings for Simulating Conjugate Behavior and Effects

Pharmacokinetic/pharmacodynamic (PK/PD) modeling integrates the predicted concentration-time profiles (PK) with the pharmacological response (PD) to simulate the therapeutic effect of the this compound conjugate. In a preclinical context, this involves developing mathematical models that describe the relationship between the concentration of the released sulfonylurea and its effect on blood glucose levels, as well as the relationship between the concentration of released piretanide and its diuretic and natriuretic effects.

These models can be used to simulate the time course of the pharmacological effects following administration of the conjugate. For example, a PK/PD model for the sulfonylurea component might incorporate an indirect response model to describe the stimulation of insulin (B600854) secretion and the subsequent reduction in glucose production. For the piretanide component, the model could link its concentration in the renal tubules to the inhibition of NKCC2 and the resulting increase in urine output. By simulating various dosing regimens and release rates, these models can help in identifying a therapeutic window and optimizing the design of the conjugate for a desired efficacy profile.

The table below illustrates a hypothetical set of parameters for a PK/PD model of the sulfonylurea component.

Table 3: Hypothetical PK/PD Model Parameters for the Sulfonylurea Component

ParameterDescriptionHypothetical Value
EC₅₀Concentration of sulfonylurea that produces 50% of the maximal effect50 ng/mL
EₘₐₓMaximum possible effect on glucose lowering40% reduction
kᵢₙZero-order rate constant for glucose production0.05 mg/dL/min
kₒᵤₜFirst-order rate constant for glucose elimination0.02 min⁻¹

Note: These parameters are for illustrative purposes and would be refined based on experimental data.

Data Integration and Systems Biology Approaches to Inform Conjugate Design and Mechanism

A holistic understanding of the impact of the this compound conjugate can be achieved through data integration and systems biology approaches. This involves constructing comprehensive network models that capture the complex interplay between the drug, its targets, and the broader biological pathways. By integrating data from genomics, proteomics, and metabolomics with the PK/PD models, a more complete picture of the drug's mechanism of action and its systemic effects can be developed.

For instance, a systems pharmacology model could be built to explore the downstream effects of modulating both the KATP channel and the NKCC2 transporter simultaneously. This could reveal potential synergistic or antagonistic interactions between the two drug components and help to predict off-target effects. These models can also be used to identify potential biomarkers that could be used to monitor the therapeutic response and to stratify patient populations that are most likely to benefit from this combination therapy. This data-driven approach allows for a more informed and rational design of the conjugate, moving beyond single-target interactions to a systems-level understanding of its pharmacological profile.

Future Directions and Emerging Research Avenues for 4 Dextran Sulfonylurea Piretanide

Development of Next-Generation Conjugate Designs with Enhanced Target Specificity and Tunable Release Characteristics

Future research will likely focus on refining the molecular architecture of 4-Dextran-sulfonylurea-piretanide to achieve superior therapeutic efficacy. A primary goal is to enhance target specificity, ensuring that the conjugate accumulates preferentially in diseased tissues while minimizing exposure to healthy cells. This can be achieved by incorporating targeting ligands—such as antibodies, peptides, or small molecules—that bind to receptors overexpressed on target cells.

Another critical area of development is the design of linkers with tunable release characteristics. The sulfonylurea linker in the parent compound could be modified or replaced with linkers that are sensitive to specific physiological triggers within the target microenvironment, such as changes in pH, enzyme concentrations, or redox potential. This would allow for a more controlled and predictable release of the active drug, piretanide (B1678445), at the site of action.

Table 1: Potential Modifications for Enhanced Conjugate Performance

ComponentPotential ModificationDesired Outcome
Dextran (B179266) Backbone Varying molecular weight and branchingOptimized pharmacokinetics and biodistribution
Targeting Ligand Addition of folic acid, RGD peptides, or monoclonal antibodiesIncreased accumulation in tumor or inflamed tissues
Linker Introduction of acid-labile or enzyme-cleavable linkersControlled drug release in specific cellular compartments

Exploration of Multi-Drug Conjugation Strategies Incorporating Components Derived from this compound

The dextran backbone of this compound offers multiple attachment points, making it an ideal scaffold for creating multi-drug conjugates. This strategy allows for the co-delivery of two or more therapeutic agents with different mechanisms of action, potentially leading to synergistic effects and overcoming drug resistance.

Future research could explore conjugating a second drug alongside piretanide. The choice of the second drug would depend on the therapeutic application. For instance, in the context of cancer therapy, an anticancer drug could be co-conjugated to target both the tumor cells and the surrounding tumor microenvironment. The ability to control the ratio and spatial arrangement of the different drugs on the dextran polymer will be a key area of investigation.

Advanced Preclinical Models for Complex Disease Mimicry and Therapeutic Interrogation of Conjugate Action

To accurately predict the in vivo performance of novel this compound-based conjugates, there is a need for more sophisticated preclinical models. Traditional 2D cell cultures often fail to replicate the complexity of native tissues. The development and use of 3D organoids, spheroids, and "organ-on-a-chip" systems will be crucial.

These advanced models can better mimic the three-dimensional architecture, cell-cell interactions, and physiological gradients of real tissues. They provide a more realistic platform to study the penetration, distribution, and efficacy of large-molecule conjugates like this compound. Furthermore, these models can be used to investigate the influence of the tumor microenvironment or other disease-specific factors on drug release and activity.

Investigation of Synergistic Combination Therapies in Preclinical Disease Models Utilizing the Conjugate

Beyond multi-drug conjugation, there is significant potential in combining this compound with other therapeutic modalities. For example, the conjugate could be used in combination with immunotherapy, radiation therapy, or other small-molecule drugs. The rationale for such combinations is to target different aspects of the disease process simultaneously, leading to a more potent therapeutic outcome.

Preclinical studies in relevant animal models will be essential to evaluate the synergistic potential of these combination therapies. These studies would aim to determine the optimal dosing schedules and to understand the molecular mechanisms underlying any observed synergy. For instance, the diuretic effect of the released piretanide might alter the tumor microenvironment in a way that enhances the efficacy of a co-administered immunotherapy agent.

Addressing Research Challenges in the Scalable Synthesis and Quality Control of Complex Drug Conjugates for Academic and Translational Studies

A major hurdle in the clinical translation of complex drug conjugates like this compound is the challenge of scalable synthesis and rigorous quality control. The synthesis of such conjugates often involves multiple steps, and achieving a well-defined product with a consistent drug-to-polymer ratio can be difficult.

Future research must focus on developing robust and reproducible synthetic methodologies. This includes the optimization of reaction conditions and the development of efficient purification techniques. Furthermore, comprehensive analytical methods are needed to fully characterize the conjugate, including its molecular weight distribution, drug loading, and the stability of the linker. Establishing stringent quality control standards will be paramount for ensuring the safety and efficacy of these novel therapeutics in future clinical applications.

Q & A

Q. How can analytical methods for this compound be validated?

  • Methodological Answer : Follow ICH Q2(R1) guidelines:
  • Specificity : Confirm no interference from degradation products.
  • Linearity : Test across 50–150% of the target concentration.
  • Accuracy/Precision : Use spike-recovery experiments and calculate %RSD for intra-/inter-day variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.